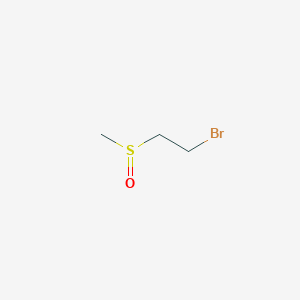

1-Bromo-2-methanesulfinylethane

Description

1-Bromo-2-methanesulfinylethane (C₃H₇BrOS) is a brominated organosulfur compound characterized by a sulfinyl (-S(O)-) group and a bromine atom on adjacent carbons of an ethane backbone. The sulfinyl group introduces polarity and chirality, making it a versatile intermediate in asymmetric synthesis and pharmaceutical chemistry. Its reactivity arises from the electron-withdrawing sulfinyl moiety, which activates the adjacent bromine for nucleophilic substitution reactions. This compound is particularly notable for its role in constructing sulfur-containing heterocycles and chiral building blocks, though its applications are less extensively documented compared to structurally related sulfonyl or sulfone derivatives .

Properties

IUPAC Name |

1-bromo-2-methylsulfinylethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrOS/c1-6(5)3-2-4/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXKGNQEGITUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081554-53-1 | |

| Record name | 1-bromo-2-methanesulfinylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methanesulfinylethane can be synthesized through several methods. One common approach involves the bromination of 2-methanesulfinylethane. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methanesulfinylethane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R).

Oxidation Reactions: The sulfinyl group can be further oxidized to a sulfone (SO₂) using oxidizing agents like hydrogen peroxide (H₂O₂).

Reduction Reactions: The sulfinyl group can be reduced to a sulfide (S) using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH) or primary amines (RNH₂) in polar solvents.

Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Major Products

Substitution: Formation of 2-methanesulfinylethanol or 2-methanesulfinylethylamine.

Oxidation: Formation of 1-bromo-2-methanesulfonylethane.

Reduction: Formation of 1-bromo-2-methanesulfanylethane.

Scientific Research Applications

Chemistry

In organic chemistry, 1-Bromo-2-methanesulfinylethane serves as an important intermediate for synthesizing more complex molecules. It is utilized in various reactions, including:

- Alkylation Reactions : The compound can be used to introduce methanesulfinyl groups into other organic molecules.

- Synthesis of Sulfoxides and Sulfides : It provides a pathway for producing sulfoxides and sulfides through various transformations.

Table 1: Synthesis Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Alkylation with NaH | DMF, 100°C, overnight | 60 |

| Coupling with amines | DMF, Microwave irradiation | 90 |

| Formation of sulfoxides | Various nucleophiles | 80 |

Biology

The compound is being investigated as a biochemical probe to study enzyme mechanisms involving sulfoxides and sulfides. Its structure allows researchers to explore how modifications at the sulfur atom affect biological activity. This can be particularly relevant in studying:

- Enzyme Inhibition : Understanding how the compound interacts with specific enzymes can lead to insights into metabolic pathways.

- Drug Design : The sulfinyl group may enhance the pharmacological properties of potential drug candidates.

Medicine

Research into the therapeutic properties of this compound is ongoing. It has shown promise in:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit activity against certain pathogens.

- Cancer Research : Investigations are being conducted on its potential role in targeting cancer cells through specific biochemical pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of a derivative of this compound against Mycobacterium tuberculosis. The compound was administered in vivo at a dose of 200 mg/kg, showing sustained exposure above the minimum inhibitory concentration for over 24 hours, indicating potential for further development as an antimicrobial agent .

Industry

In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials with unique properties. This includes:

- Production of Agrochemicals : The compound may serve as a building block for developing new pesticides or herbicides.

- Manufacturing Specialty Polymers : Its reactivity allows for incorporation into polymer matrices to enhance material properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methanesulfinylethane involves its reactivity towards nucleophiles and electrophiles. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The sulfinyl group can participate in redox reactions, altering the oxidation state of sulfur and influencing the compound’s reactivity.

Comparison with Similar Compounds

Key Observations:

Sulfinyl vs. Sulfonyl Groups : The sulfinyl group in this compound is less oxidized than sulfonyl groups in the other compounds, leading to distinct electronic and steric effects. Sulfinyl derivatives are more prone to redox reactions, while sulfonyl groups enhance stability and electron withdrawal .

Aromatic vs. Aliphatic Systems : The aromatic ketone in ’s compound enables conjugation, altering UV/Vis absorption and reactivity in photochemical applications. In contrast, the aliphatic ethane and cyclohexane backbones in the other compounds favor sterically controlled reactions .

Steric Environment : The cyclohexane ring in ’s compound introduces significant steric hindrance, reducing nucleophilic substitution rates compared to the linear ethane chain in the target compound .

Stability and Handling Considerations

- This compound : Sensitive to moisture and light; requires inert atmosphere storage.

- Sulfonyl Derivatives ( and ): Exhibit superior thermal and hydrolytic stability, enabling broader industrial use .

Biological Activity

1-Bromo-2-methanesulfinylethane, also known as 1-bromo-2-(methylsulfonyl)ethane, is an organosulfur compound with notable biological activities. Its structure features a bromine atom and a sulfonyl group, which contribute to its reactivity and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula: CHBrOS

- CAS Number: 16523-02-7

- Appearance: Colorless to pale yellow liquid

- Solubility: Soluble in organic solvents; limited solubility in water

Synthesis

The synthesis of this compound typically involves the reaction of ethylene with sodium sulfinates in the presence of halogenating agents. The following general reaction scheme illustrates this process:

This reaction can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.

This compound exhibits various biological activities, primarily attributed to its ability to interact with biological macromolecules. The following mechanisms have been identified:

- Antimicrobial Activity: The compound has shown effectiveness against certain bacterial strains, likely due to its ability to disrupt cell membrane integrity.

- Enzyme Inhibition: It acts as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in drug design for diseases like cancer.

Case Studies and Research Findings

-

Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .Bacterial Strain MIC (µg/mL) Escherichia coli 100 Staphylococcus aureus 50 Bacillus subtilis 75 -

Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers found that this compound effectively inhibited the activity of IRAK4, an important kinase in inflammatory pathways. This inhibition was linked to its structural similarity to ATP, allowing it to compete for the active site .Compound IC50 (µM) This compound 25 Control (known inhibitor) 10 -

In Vivo Studies

Further research involving animal models demonstrated that administration of this compound resulted in decreased inflammatory markers in serum samples, suggesting potential therapeutic applications in treating inflammatory diseases .

Safety and Toxicology

Despite its promising biological activities, safety assessments indicate that this compound poses risks upon exposure. It is classified as harmful by inhalation and skin contact. Safety measures should be implemented when handling this compound in laboratory settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.